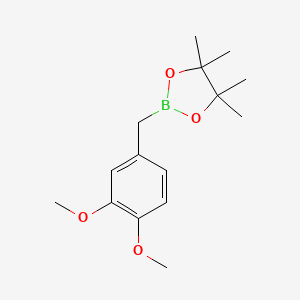
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol is an organic compound with a unique structure that includes an azetidine ring substituted with diphenylmethyl and fluoromethyl groups
Méthodes De Préparation
The synthesis of 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Diphenylmethyl Group: This step involves the addition of a diphenylmethyl group to the azetidine ring, often through nucleophilic substitution reactions.
Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents under controlled conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The diphenylmethyl group may enhance binding affinity, while the fluoromethyl group can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol can be compared with similar compounds such as:
1-(Diphenylmethyl)azetidin-3-ol: Lacks the fluoromethyl group, which may result in different reactivity and biological activity.
1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol: Contains a trifluoromethyl group instead of a fluoromethyl group, potentially leading to different electronic and steric effects.
1-(Diphenylmethyl)-2-(chloromethyl)azetidin-3-ol: The presence of a chloromethyl group instead of a fluoromethyl group can alter the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H18FNO |
|---|---|
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
1-benzhydryl-2-(fluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C17H18FNO/c18-11-15-16(20)12-19(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2 |
Clé InChI |
WMONYESKNCYCQH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








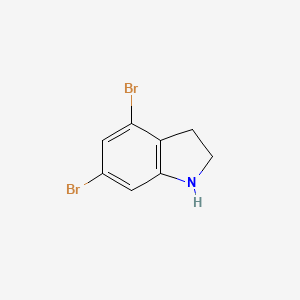
![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
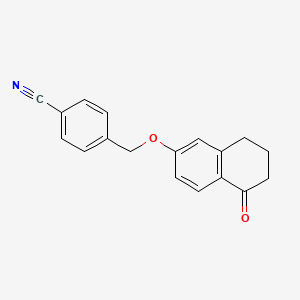

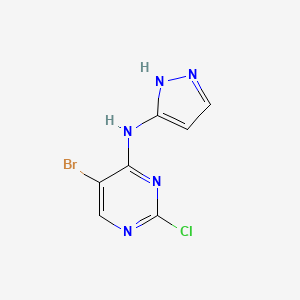
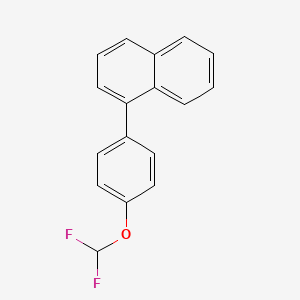
![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)
